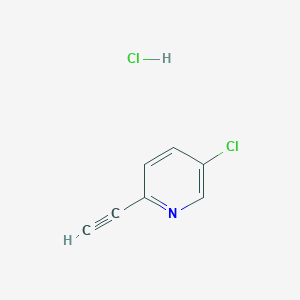![molecular formula C25H28N2O4S B2835350 Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-21-5](/img/structure/B2835350.png)
Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate” is a complex organic compound. It contains several functional groups and structural features, including a methoxy group, a naphthalene ring, a carbonyl group, an amino group, a thiophene ring, and a pyridine ring .
Molecular Structure Analysis
The compound contains several aromatic systems (naphthalene, thiophene, and pyridine rings), which are likely to contribute to its stability and may influence its reactivity. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (carbonyl) groups could also impact the compound’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present and the aromatic systems. For example, the amino group might undergo reactions typical for amines, such as acylation or alkylation. The carbonyl group could be involved in various addition reactions or form derivatives .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a complex organic compound like this one is challenging without experimental data. Factors that might influence these properties include the compound’s polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis Methods and Potential Applications
Novel Compound Synthesis : A study by Koza et al. (2013) reports the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from compounds with similar complex structures. This research demonstrates the potential of such compounds to act as precursors in synthesizing new chemical entities with possible therapeutic or material science applications (Koza et al., 2013).
Anti-inflammatory Agents : Another study by Moloney (2001) synthesizes methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules as potential anti-inflammatory agents. This indicates the role of such compounds in the development of new pharmaceuticals (Moloney, 2001).
Polyheterocyclic Systems : Bakhite et al. (2005) have prepared 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides, leading to the synthesis of novel pyrido and thieno pyrimidines, showcasing the utility of complex molecules in creating diverse and functionally rich polyheterocyclic systems (Bakhite et al., 2005).
Biological Activities : Vasu et al. (2005) highlight two biologically active thiophene-3-carboxamide derivatives, demonstrating antibacterial and antifungal activities. This exemplifies the potential biomedical research applications of complex molecules, including their use in developing new antimicrobial agents (Vasu et al., 2005).
Antimicrobial Activities : Al-Salahi et al. (2010) describe the synthesis of chiral macrocyclic or linear pyridine carboxamides from pyridine-2,6-dicarbonyl dichloride, demonstrating antimicrobial activities. This underscores the potential use of such compounds in antimicrobial research, leading to the development of new therapeutics (Al-Salahi et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-[(3-methoxynaphthalene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-24(2)13-17-19(23(29)31-6)22(32-20(17)25(3,4)27-24)26-21(28)16-11-14-9-7-8-10-15(14)12-18(16)30-5/h7-12,27H,13H2,1-6H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFMUGRWTKPJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC4=CC=CC=C4C=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/no-structure.png)


![N-(4-isopropylphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2835273.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2835274.png)

![3-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2835277.png)
![3-Amino-6-(difluoromethyl)-4-(5-methylthiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2835281.png)


![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2835287.png)

![2-[1-[2-(sec-butylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2835289.png)
